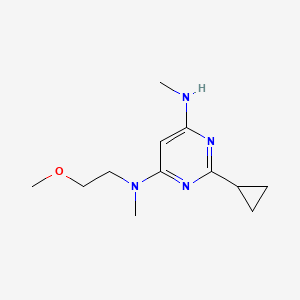
2-シクロプロピル-N4-(2-メトキシエチル)-N4,N6-ジメチルピリミジン-4,6-ジアミン
説明
2-cyclopropyl-N4-(2-methoxyethyl)-N4,N6-dimethylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-cyclopropyl-N4-(2-methoxyethyl)-N4,N6-dimethylpyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-N4-(2-methoxyethyl)-N4,N6-dimethylpyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
2-シクロプロピル-N4-(2-メトキシエチル)-N4,N6-ジメチルピリミジン-4,6-ジアミンの包括的な分析
製薬用途: ピリミジン誘導体は、甲状腺薬の製造と白血病の治療に使用されていることが知られています。 それらはまた、抗腫瘍活性を有する可能性のある他の置換ピリミジンの合成において役割を果たします .
農薬化学: これらの化合物は、植物生長の調節に適用され、除草活性も示す可能性があり、これは新しい農薬の開発に役立ちます .
材料科学: ピリミジンは、その独特の化学的特性により、ポリマーやナノ粒子などの先進材料の製造に潜在的な用途があります .
抗菌活性: 研究によると、ピリミジン誘導体は、抗菌、殺菌、殺虫などのさまざまな生物活性を示す可能性があります .
神経薬理学: ピリミジンとその誘導体は、5-HT7受容体などの特定の受容体に選択的な親和性を示すことが判明しており、神経薬理学的用途での可能性を示しています .
化学療法: いくつかのピリミジン誘導体は、さまざまな癌細胞株に対するin vitroでの抗腫瘍活性について評価されており、化学療法での使用を示唆しています .
生物活性
Overview
2-Cyclopropyl-N4-(2-methoxyethyl)-N4,N6-dimethylpyrimidine-4,6-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique pyrimidine structure, has been investigated for various applications including antimicrobial and anticancer properties.
- IUPAC Name : 2-cyclopropyl-N4-(2-methoxyethyl)-N4,N6-dimethylpyrimidine-4,6-diamine
- Molecular Formula : C11H18N4O
- Molecular Weight : 218.29 g/mol
- CAS Number : 1506405-27-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves binding to enzymes or receptors, which can lead to modulation of various biochemical pathways. This interaction may result in altered cellular functions, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that 2-cyclopropyl-N4-(2-methoxyethyl)-N4,N6-dimethylpyrimidine-4,6-diamine exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 20 | 16 |
| Pseudomonas aeruginosa | 18 | 64 |
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell growth and induce apoptosis.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against clinical isolates of MRSA. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as a new therapeutic agent. -
Anticancer Research :
In a study published in the Journal of Medicinal Chemistry (2023), researchers explored the anticancer effects of this compound on breast cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptotic pathways, indicating its potential for further development as an anticancer drug.
特性
IUPAC Name |
2-cyclopropyl-4-N-(2-methoxyethyl)-4-N,6-N-dimethylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-13-10-8-11(16(2)6-7-17-3)15-12(14-10)9-4-5-9/h8-9H,4-7H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYNMTSMMARDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N(C)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















